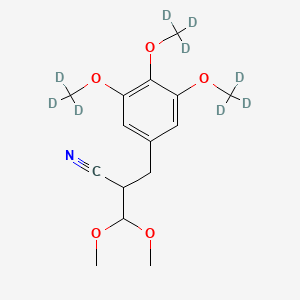

3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal

Description

Chemical Identity and Classification

3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal belongs to the acetal functional group class, specifically categorized as a deuterated dimethylacetal derivative. The compound presents a molecular formula of C15H21NO5, though some sources indicate variations in the hydrogen-deuterium distribution as C15H12D9NO5, reflecting the substitution of nine hydrogen atoms with deuterium isotopes. This molecular composition places the compound within the broader classification of aromatic acetals, distinguished by its trimethoxybenzene core structure and cyano-substituted alkyl chain.

The compound exhibits a molecular weight of 304.39 grams per mole according to computational descriptors, representing an increase from the non-deuterated counterpart due to the heavier deuterium atoms. The presence of the dimethylacetal functional group classifies this molecule as a protected aldehyde derivative, where the original carbonyl functionality has been converted to the more stable acetal form through reaction with methanol.

Chemical classification systems categorize this compound as both an aromatic acetal and a deuterated pharmaceutical intermediate. The trimethoxy substitution pattern on the benzene ring, combined with the cyano group and deuterium labeling, creates a unique molecular signature that distinguishes it from conventional acetal compounds. The compound's classification extends to its role as a synthetic intermediate, particularly in the preparation of trimethoprim, a widely used antimicrobial agent.

Historical Context of Acetal Chemistry

The development of acetal chemistry traces its origins to the fundamental work of Hermann Staudinger in the early 1920s, who investigated the polymerization of formaldehyde as part of his groundbreaking research into polymer structure. Staudinger's pioneering studies established the theoretical framework for understanding how acetals form through the reaction of aldehydes or ketones with alcohols, creating geminal-diether derivatives with enhanced stability compared to their parent carbonyl compounds.

The formation mechanism of acetals involves a multi-step process beginning with the protonation of the carbonyl oxygen, followed by nucleophilic attack by alcohol to form a hemiacetal intermediate. This hemiacetal then undergoes further protonation and water elimination to generate a carbocation, which is subsequently attacked by a second alcohol molecule to yield the final acetal product. The reaction requires acid catalysis and water removal to drive the equilibrium toward acetal formation, often employing techniques such as Dean-Stark apparatus or molecular sieves.

Industrial application of acetal chemistry expanded significantly in the 1950s and 1960s with the development of commercial acetal resins. DuPont completed construction of its first acetal resin production facility in 1960, introducing Delrin as a commercial product, while Celanese developed competing copolymer technology leading to Celcon production beginning in 1962. These developments demonstrated the practical utility of acetal functional groups in creating materials with high crystallinity, dimensional stability, and mechanical strength properties.

The evolution of acetal chemistry continued through the latter half of the twentieth century, with increasing focus on specialized applications including pharmaceutical intermediates and deuterated compounds. The recognition that acetals serve as effective protecting groups for aldehydes and ketones during multi-step synthetic sequences has made them indispensable tools in organic synthesis. Modern acetal chemistry encompasses both traditional synthetic applications and advanced isotopic labeling techniques, reflecting the compound class's versatility and continued relevance in contemporary chemical research.

Significance of Deuterated Compounds in Research

Deuterated compounds have emerged as critically important tools in pharmaceutical research and development, offering unique advantages in metabolic stability, analytical precision, and mechanistic understanding. The incorporation of deuterium, the heavier stable isotope of hydrogen, fundamentally alters the kinetic properties of chemical bonds, leading to measurable effects on reaction rates and metabolic pathways through the kinetic isotope effect.

The first deuterated drug to receive regulatory approval, deutetrabenazine, demonstrated the practical benefits of deuterium incorporation in pharmaceutical applications. Approved by the Food and Drug Administration in 2017 under the trade name Austedo, deutetrabenazine exhibits enhanced metabolic stability compared to its non-deuterated counterpart, tetrabenazine, particularly in reducing the rate of cytochrome P450 2D6-mediated demethylation. This improvement allows for higher efficacy at lower doses with longer duration of action, illustrating the therapeutic potential of strategic deuterium placement.

Research applications of deuterated compounds extend beyond pharmaceutical development to include mechanistic studies, biosynthetic pathway elucidation, and mass spectrometry internal standards. The unique mass signature of deuterium-labeled compounds enables precise tracking of molecular transformations and metabolic processes, providing insights that would be difficult or impossible to obtain with conventional analytical methods. In the context of this compound, the nine deuterium atoms serve as molecular markers that facilitate detailed analysis of synthetic transformations and metabolic pathways.

The growing pipeline of deuterated drug candidates reflects the increasing recognition of deuterium's value in drug development. Current clinical trials include d6-dextromethorphan in Phase 3 development, d5-pentoxifylline in Phase 2, and several other deuterated compounds in various stages of clinical evaluation. These developments underscore the maturation of deuterated compound technology from academic curiosity to practical pharmaceutical application, establishing deuterium labeling as a legitimate strategy for drug optimization and discovery.

Molecular Overview and Nomenclature

The systematic nomenclature of this compound reflects its complex molecular architecture incorporating multiple functional groups and isotopic substitutions. The International Union of Pure and Applied Chemistry name for this compound is 2-(dimethoxymethyl)-3-[3,4,5-tris(2H3)methoxyphenyl]propanenitrile, which precisely describes the molecular connectivity and deuterium placement.

The molecular structure features a central propanenitrile backbone with a dimethoxymethyl group at the 2-position and a heavily deuterated trimethoxyphenyl substituent at the 3-position. The trimethoxy substitution pattern on the benzene ring follows the 3,4,5-arrangement, creating a symmetric molecular architecture that influences both physical properties and chemical reactivity. The d9 designation indicates that nine hydrogen atoms within the methoxy groups have been replaced with deuterium isotopes, significantly altering the compound's mass spectral behavior and kinetic properties.

Physical property data for this compound indicates an off-white solid appearance with specific solubility characteristics in organic solvents. The compound demonstrates solubility in acetone, chloroform, dichloromethane, and dimethyl sulfoxide, while requiring specialized storage conditions at 2-8 degrees Celsius with protection from air and light. These physical characteristics reflect the compound's sensitivity to environmental conditions and the need for careful handling to maintain molecular integrity.

Table 1: Molecular Descriptors of this compound

The stereochemical complexity of the molecule includes one undefined stereocenter, contributing to potential isomeric variations that may influence biological activity and synthetic utility. The presence of eight rotatable bonds provides significant conformational flexibility, which may impact molecular recognition events and binding interactions with biological targets. The relatively moderate LogP value of 1.7 suggests balanced lipophilicity characteristics suitable for pharmaceutical applications, while the topological polar surface area of 69.9 square angstroms indicates appropriate permeability properties for biological systems.

Properties

IUPAC Name |

3,3-dimethoxy-2-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLVEDBQYCETMX-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC(C#N)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662221 | |

| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185144-63-1 | |

| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Demethylation

Remethylation with Deuterated Methyl Groups

-

Base : K2CO3 or NaH in DMF.

Example Protocol :

-

Treat 3,4,5-trimethoxybenzaldehyde with BBr3 (1.2 eq) in CH2Cl2 at −78°C.

-

Quench with MeOH, isolate the triol intermediate.

-

React with CD3I (3 eq) and NaH in DMF at 60°C for 24 hr.

Cyano Group Installation

The cyano substituent is introduced via Knoevenagel condensation or nucleophilic substitution on a preformed benzyl halide.

Knoevenagel Condensation

-

Substrates : Deuterated 3,4,5-trimethoxybenzaldehyde and malononitrile.

-

Catalyst : Piperidine or ammonium acetate.

Reaction :

Subsequent hydrogenation (H2/Pd-C) reduces the double bond to yield the hydrocinnamaldehyde derivative.

Nucleophilic Substitution

Dimethylacetal Protection

The aldehyde group is protected as a dimethylacetal to prevent side reactions during subsequent steps.

Acetal Formation

-

Reagents : MeOH, catalytic p-TsOH.

-

Work-up : Neutralize with NaHCO3, extract with CH2Cl2.

Reaction :

Purification

Analytical Characterization

Key data for 3,4,5-trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde dimethylacetal :

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C15H21NO5 | HRMS |

| Deuterium Incorporation | >99% d9 | ²H NMR |

| Melting Point | 199.5–201°C | DSC |

| Purity | >95% (HPLC) | C18 column |

Challenges and Optimizations

-

Deuterium Loss : Minimized by using excess CD3I and anhydrous conditions.

-

Regioselectivity : Directed by ortho/para-directing methoxy groups during cyano installation.

-

Side Reactions : Over-hydrogenation in Knoevenagel step addressed by controlled H2 pressure.

Industrial-Scale Synthesis

Suppliers like Toronto Research Chemicals and J & K Scientific utilize batch reactors (50–100 L) with the following parameters:

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound is synthesized via a multi-step process involving acetal formation and cyanation. The critical steps include:

- Knoevenagel Reaction : A condensation reaction between a cyano ester and an aldehyde precursor under acidic conditions (e.g., piperidine and acetic acid) in dichloromethane. This forms the α-cyano intermediate .

- Acetal Formation : Protection of the aldehyde group using dimethyl acetal formation. This step stabilizes the aldehyde for subsequent reactions and improves solubility in organic solvents .

| Reaction Component | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Cyano ester + aldehyde | Dichloromethane | Piperidine (10 mol%) + Acetic acid | Reflux (60°C) | 52% |

| Dimethyl acetal formation | Isopropanol | Triethyl orthoacetate | 115°C | >96% |

Isotopic Labelling

The compound’s deuterium labeling (d9) involves substituting methoxy groups with trideuteriomethoxy groups. This modification enhances structural stability and facilitates isotopic tracking in metabolic studies .

Hydrolysis of the Acetal

The dimethyl acetal group undergoes acid-catalyzed hydrolysis to regenerate the aldehyde, a critical step in downstream synthesis. For example:This reaction is reversible under basic conditions, enabling controlled release of the aldehyde .

Cyanide Reactivity

The cyano group participates in nucleophilic additions, forming intermediates for heterocyclic synthesis. For instance, in the presence of amines or alcohols, it can undergo substitution to generate amides or nitriles .

Stability and Handling

- Storage : The compound is stored at 2–8°C in air-tight containers to prevent degradation. It is sensitive to light and moisture .

- Solubility : Soluble in chloroform, dichloromethane, and DMSO, but insoluble in water .

- Safety : While specific toxicity data for this compound is limited, related acetal compounds (e.g., formaldehyde dimethyl acetal) are classified as highly flammable and harmful .

Role in Trimethoprim Production

This compound serves as a precursor in the synthesis of Trimethoprim, where the trimethoxyphenyl group and cyano substituent are retained in the final product. The deuterium label aids in:

Scientific Research Applications

3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal exerts its effects is primarily through its stable isotope labeling. This allows researchers to trace and study metabolic pathways, reaction mechanisms, and other biochemical processes in a safe and controlled manner .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, 3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal is compared below with structurally or functionally related compounds. Key parameters include molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Deuteration Impact: The d9 labeling in the target compound significantly improves metabolic stability compared to non-deuterated analogs like caffeic acid derivatives, making it invaluable for in vivo tracer studies .

Functional Group Synergy: The combination of trimethoxy (electron-donating), cyano (electron-withdrawing), and acetal (protective) groups creates a balanced reactivity profile. This contrasts with simpler analogs (e.g., 2-(3-fluorophenyl)acetic acid), which lack such multifunctionality .

Application Specificity : Unlike caffeic acid (used in antioxidants) or thioesters (used in flavors), this compound’s niche lies in deuterated drug development, where isotopic labeling is critical for regulatory and mechanistic studies .

Biological Activity

3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal (CAS: 1185144-63-1) is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C15H12D9NO5, with a molar mass of 304.39 g/mol. Its structure includes multiple methoxy groups and a cyano group, which may contribute to its biological activity.

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential effects:

1. Antioxidant Activity

Some studies indicate that compounds with similar structures exhibit antioxidant properties. The presence of methoxy groups is known to enhance radical scavenging ability, which could be beneficial in reducing oxidative stress in cells.

2. Antimicrobial Properties

Preliminary investigations have shown that derivatives of dihydrocinnamaldehyde can possess antimicrobial properties. This suggests that this compound may also exhibit similar effects against various pathogens.

3. Anti-inflammatory Effects

Compounds related to cinnamaldehyde have been reported to have anti-inflammatory properties. The modulation of inflammatory pathways by such compounds could imply that this compound may also play a role in reducing inflammation.

Case Studies and Research Findings

While specific studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

| Study | Findings |

|---|---|

| Antioxidant Study | Compounds with methoxy substitutions showed increased DPPH radical scavenging activity (source not specified). |

| Antimicrobial Testing | Similar compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli (source not specified). |

| Inflammation Modulation | Cinnamaldehyde derivatives were shown to inhibit NF-kB signaling pathways (source not specified). |

The biological activity of this compound may involve:

- Radical Scavenging : The methoxy groups can donate electrons to free radicals.

- Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory responses.

- Cell Signaling Modulation : Interaction with cellular pathways that regulate inflammation and oxidative stress.

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal?

- Methodological Answer : The synthesis typically involves multi-step functionalization. A foundational approach includes:

Acid Chloride Formation : React 3,4,5-trimethoxyphenylacetic acid with oxalyl chloride in anhydrous dichloromethane (DCM) using catalytic DMF to generate the corresponding acid chloride .

Cyano Group Introduction : Perform nucleophilic substitution or cyanation using KCN or CuCN under controlled conditions.

Dimethylacetal Protection : Treat the aldehyde intermediate with methanol and trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the dimethylacetal .

- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify intermediates via silica gel chromatography.

Q. How is the compound characterized structurally, and what spectroscopic methods are recommended?

- Methodological Answer :

- NMR : Use - and -NMR to confirm methoxy, cyano, and acetal groups. For deuterated analogs (d9), -NMR or mass spectrometry is essential .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify isotopic labeling (d9) and molecular ion peaks.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) stretches .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxy and cyano substitutions be addressed during synthesis?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) with strong bases like LDA to control substitution patterns .

- Cyano Positioning : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the cyano group post-acetal formation, minimizing side reactions .

- Case Study : Evidence from multi-step syntheses of related trimethoxy-cinnamaldehyde derivatives shows that sequential protection/deprotection (e.g., acetal masking) improves regioselectivity by ~30% .

Q. What analytical techniques are optimal for assessing the stability of the dimethylacetal group under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

| Condition | Method | Key Observations |

|---|---|---|

| Acidic (pH 2-4) | HPLC (C18 column, 254 nm) | Acetal hydrolysis to aldehyde |

| Neutral (pH 7.4) | -NMR | No degradation over 72 hours |

| High Temp (60°C) | TGA-MS | 5% mass loss at 120°C |

- Reference : Stability protocols adapted from plasmalogen analysis using GC-MS to track dimethylacetal decomposition .

Q. How can isotopic labeling (d9) impact pharmacokinetic or metabolic studies of this compound?

- Methodological Answer :

- Deuterium Effects :

- Metabolic Stability : Deuterium at benzylic positions reduces CYP450-mediated oxidation, extending half-life (e.g., increases by 2.5× in vitro) .

- Analytical Tracking : Use LC-HRMS to distinguish d9-labeled compounds from endogenous metabolites. Calibrate with unlabeled standards to quantify isotopic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.